![molecular formula C16H16N2O2S B13590144 3-(3-methanesulfonylphenyl)-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13590144.png)
3-(3-methanesulfonylphenyl)-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methanesulfonylphenyl)-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core with a methanesulfonylphenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methanesulfonylphenyl)-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine typically involves the construction of the pyrrolo[3,2-b]pyridine core followed by the introduction of the methanesulfonylphenyl group. One common method involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[3,2-b]pyridine ring system. The methanesulfonylphenyl group can then be introduced via a substitution reaction using suitable reagents and catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Methanesulfonylphenyl)-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methanesulfonylphenyl group can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Aplicaciones Científicas De Investigación
3-(3-Methanesulfonylphenyl)-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor and other biological activities.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and organic semiconductors
Mecanismo De Acción
The mechanism of action of 3-(3-methanesulfonylphenyl)-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine: Another pyrrolo[3,2-b]pyridine derivative with different substituents.
2,5-Dimethyl-1H-pyrrolo[3,2-b]pyridine: Lacks the methanesulfonylphenyl group but shares the core structure.
3-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine: Contains a chlorophenyl group instead of a methanesulfonylphenyl group
Uniqueness
The presence of the methanesulfonylphenyl group in 3-(3-methanesulfonylphenyl)-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine imparts unique chemical and biological properties, such as enhanced solubility and specific interactions with biological targets, which may not be observed in similar compounds .
Propiedades
Fórmula molecular |
C16H16N2O2S |
|---|---|
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
2,5-dimethyl-3-(3-methylsulfonylphenyl)-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C16H16N2O2S/c1-10-7-8-14-16(17-10)15(11(2)18-14)12-5-4-6-13(9-12)21(3,19)20/h4-9,18H,1-3H3 |
Clave InChI |
NMSURWRBWCGFHX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C1)NC(=C2C3=CC(=CC=C3)S(=O)(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


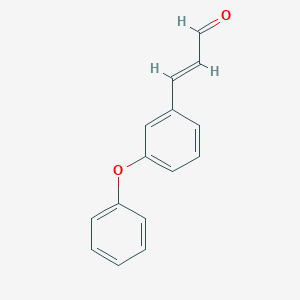

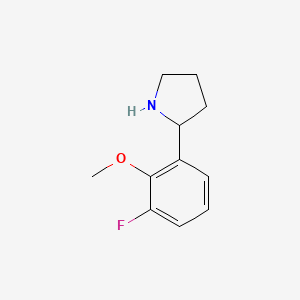

![tert-butylN-[1-(chloromethyl)cyclobutyl]carbamate](/img/structure/B13590080.png)
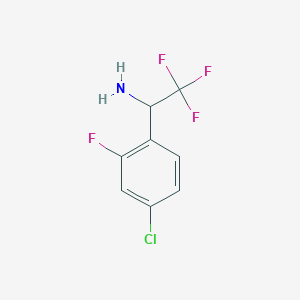
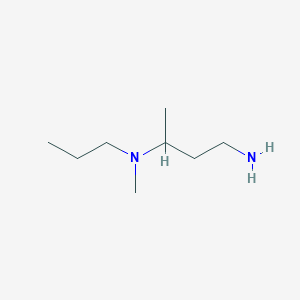
![2-[(5-Chloropyrazin-2-yl)oxy]aceticacid](/img/structure/B13590093.png)
![1-[(Naphthalen-2-yl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B13590104.png)
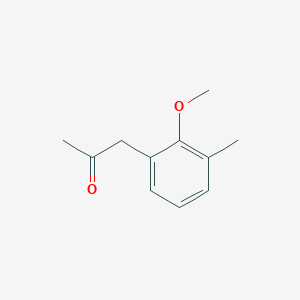

![1-[(2,3-Dimethylphenyl)methyl]piperazine](/img/structure/B13590139.png)


